molecular formula C4H8FI B1381324 1-Iodo-3-fluorobutane CAS No. 7411-33-8

1-Iodo-3-fluorobutane

Cat. No. B1381324
CAS RN: 7411-33-8
M. Wt: 202.01 g/mol
InChI Key: LQAQFPBLJGJZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-fluorobutane, also known as 1-iodo-3-fluoropropane, is an alkyl halide that is composed of a single carbon atom with a fluorine and iodine substituent. It is a colorless, volatile liquid with a melting point of -51°C and a boiling point of 28°C. It is insoluble in water but soluble in most organic solvents. 1-Iodo-3-fluorobutane is used in organic synthesis and in the synthesis of pharmaceuticals, polymers, and fluoropolymers.

Scientific Research Applications

Optical Properties and Conformational Analysis

  • Research on optically active halogeno derivatives of butane, including 1-iodo-3-fluorobutane, has revealed insights into their optical rotation, specific gravity, refractive index, and boiling points. These studies are crucial for understanding the physical properties of such compounds (Brauns, 1937).
  • High-resolution rotational spectroscopy has been used to study the conformational isomerism of 1-iodobutane, which provides valuable information about the structural properties of similar iodine-containing compounds like 1-iodo-3-fluorobutane (Arsenault et al., 2017).

Chemical Synthesis and Reactions

  • The synthesis of various iodine-131 labeled drugs has utilized compounds similar to 1-iodo-3-fluorobutane. Such processes are significant in the development of radioactive tracers for medical imaging and diagnostic procedures (Braun et al., 1977).
  • Studies on the reaction of ethynylsilanes with perfluoroiodoalkanes, including compounds structurally similar to 1-iodo-3-fluorobutane, contribute to the broader understanding of reactions involving fluoroalkyl and iodoalkyl groups (Voronkov et al., 1982).

Spectroscopy and Molecular Analysis

  • The study of the far ultra-violet spectra of various iodo-alkanes and fluoro-iodo-alkanes sheds light on the electronic transitions and molecular behavior under different energy conditions. This kind of study is essential for understanding the electronic properties of molecules like 1-iodo-3-fluorobutane (Boschi & Salahub, 1972).

properties

IUPAC Name

3-fluoro-1-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAQFPBLJGJZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-iodobutane

CAS RN

7411-33-8
Record name 3-fluoro-1-iodobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-3-fluorobutane
Reactant of Route 2
1-Iodo-3-fluorobutane
Reactant of Route 3
1-Iodo-3-fluorobutane
Reactant of Route 4
1-Iodo-3-fluorobutane
Reactant of Route 5
1-Iodo-3-fluorobutane
Reactant of Route 6
1-Iodo-3-fluorobutane

Citations

For This Compound
1
Citations
M Hudlický, B Kakáč, I Lejhancová - Collection of Czechoslovak …, 1967 - cccc.uochb.cas.cz
… b) From 1-iodo-3-fluorobutane: A solution prepared from 1·5 g (0'065 mol) of sodium and 25 ml of ethanol was treated successively with 13 g (0'08 mol) of diethyl malonate and 13·7 g (0'…
Number of citations: 2 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.